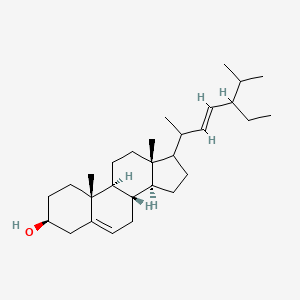
(3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,17xi,20xi,22E,24xi)-Stigmasta-5,22-dien-3-ol, also known as stigmasterol, is a naturally occurring sterol found in various plant sources. It is a member of the phytosterol family, which are plant-derived compounds structurally similar to cholesterol. Stigmasterol is known for its potential health benefits and is widely studied for its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasterol can be synthesized through various chemical routes. One common method involves the extraction from plant sources such as soybeans, where it is present in significant amounts. The extraction process typically involves solvent extraction followed by purification steps such as crystallization and chromatography .
Industrial Production Methods
Industrial production of stigmasterol often involves the use of high-performance liquid chromatography (HPLC) for purification. The process starts with the extraction of crude plant material, followed by saponification to remove fatty acids. The resulting mixture is then subjected to HPLC to isolate pure stigmasterol .
Chemical Reactions Analysis
Types of Reactions
Stigmasterol undergoes various chemical reactions, including:
Oxidation: Stigmasterol can be oxidized to form stigmasterone, a ketone derivative.
Reduction: Reduction of stigmasterol can yield saturated sterols.
Substitution: Various substitution reactions can occur at the hydroxyl group at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Stigmasterone
Reduction: Saturated sterols
Substitution: Acetylated derivatives
Scientific Research Applications
Stigmasterol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various steroids and hormones.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cholesterol-lowering effects.
Industry: Used in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
Stigmasterol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, influencing their fluidity and permeability. Additionally, stigmasterol can modulate the activity of enzymes involved in cholesterol metabolism, thereby exerting cholesterol-lowering effects. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Beta-sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar to stigmasterol and also found in plant sources.
Ergosterol: A sterol found in fungi, structurally similar but with different biological activities.
Uniqueness of Stigmasterol
Stigmasterol is unique due to its specific structural features, such as the double bond at the 22-position, which distinguishes it from other phytosterols. This structural uniqueness contributes to its distinct biological activities and potential health benefits .
Properties
CAS No. |
80735-61-1 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20?,21?,23-,24-,25?,26-,27-,28-,29+/m0/s1 |
InChI Key |
HCXVJBMSMIARIN-FFOQWDAPSA-N |
Isomeric SMILES |
CCC(/C=C/C(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


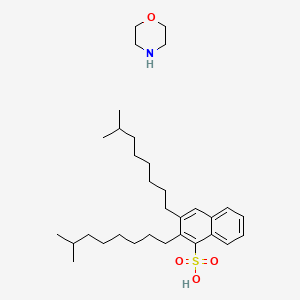
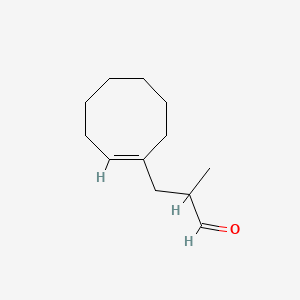
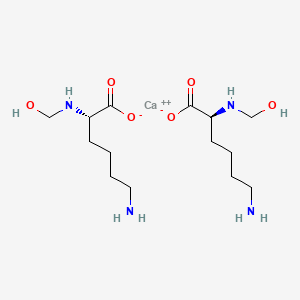
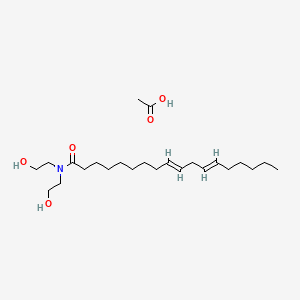
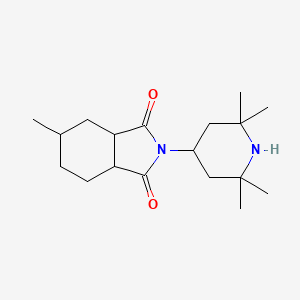
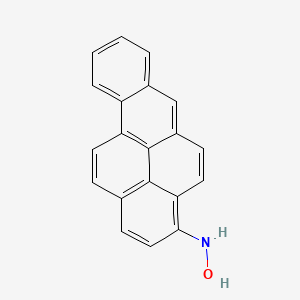

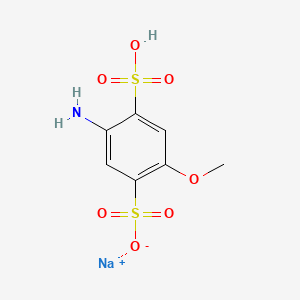
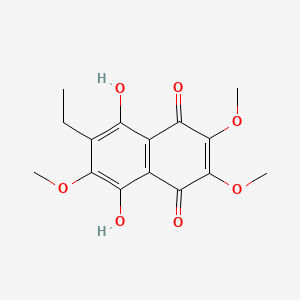
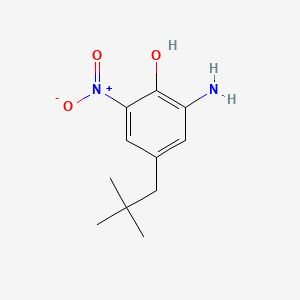
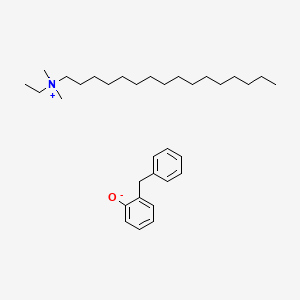
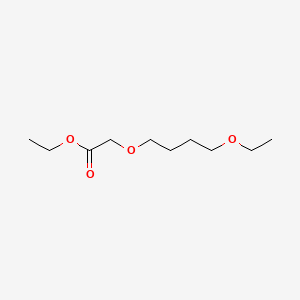

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
